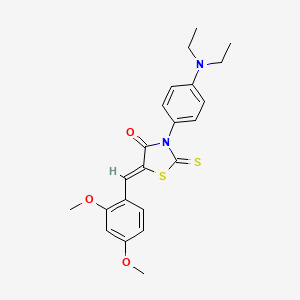

(Z)-3-(4-(diethylamino)phenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one

Description

The compound “(Z)-3-(4-(diethylamino)phenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a central five-membered thiazolidinone ring with a 2-thioxo group (C=S) at position 2 and a benzylidene substituent at position 3. The Z-configuration of the benzylidene moiety (C5=C-Ar) is critical for its stereoelectronic properties and biological activity .

This class of compounds is synthesized via condensation reactions between 2-thioxothiazolidin-4-one and substituted benzaldehydes under acidic conditions, followed by functionalization of the thiazolidinone ring . The compound’s structural features align with rhodanine derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(5Z)-3-[4-(diethylamino)phenyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-5-23(6-2)16-8-10-17(11-9-16)24-21(25)20(29-22(24)28)13-15-7-12-18(26-3)14-19(15)27-4/h7-14H,5-6H2,1-4H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXIBAQTCDXOKX-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(4-(diethylamino)phenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation across various human cancer cell lines.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).

- Inhibitory Concentrations: The compound exhibited 50% inhibitory concentrations (IC50) ranging from 7.0 to 20.3 µM, indicating potent antiproliferative effects against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 7.0 |

| PC-3 | 15.0 |

| HepG2 | 20.3 |

Antibacterial Activity

The antibacterial potential of thiazolidin-4-one derivatives has also been explored. The compound demonstrated activity against several gram-positive bacteria.

Study Results:

- The minimal inhibitory concentration (MIC) against Staphylococcus aureus was reported at 16–32 mg/ml, while no significant effect was observed against Bacillus subtilis .

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 16–32 |

| Bacillus subtilis | No activity |

Antiviral Activity

The antiviral activity of thiazolidin-4-one derivatives has been investigated, particularly against HIV. However, studies have indicated that while some compounds showed potential interactions with viral proteins, they were also cytotoxic to host cells.

Key Observations:

- In silico studies suggested stable interactions with HIV gp41; however, biological tests revealed high toxicity in T-lymphocyte cell lines, making it challenging to assess anti-HIV efficacy .

Case Studies

-

Anticancer Efficacy Study

- Objective: To evaluate the anticancer properties of the compound.

- Methodology: Proliferation assays were conducted on various cancer cell lines.

- Results: Significant inhibition of cell growth was observed, supporting the potential use of this compound in cancer therapy.

-

Antibacterial Study

- Objective: To assess antibacterial effects against common pathogens.

- Methodology: MIC values were determined using standard broth dilution methods.

- Results: The compound showed effective inhibition against Staphylococcus aureus but not against other tested strains.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of thiazolidinone can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress within the cells .

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that (Z)-3-(4-(diethylamino)phenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one exhibited significant cytotoxic effects. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Antiviral Activity

The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Specifically, research has focused on its potential as an inhibitor of HIV-1 entry by targeting the gp41 protein, which plays a crucial role in viral fusion and entry into host cells.

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the hydrophobic groove of gp41, suggesting a mechanism for inhibiting HIV-1 entry. However, while initial studies indicated promising binding affinities, subsequent biological assays revealed significant cytotoxicity that limited further evaluation of its antiviral efficacy .

Anticoagulant Activity

The anticoagulant properties of thiazolidinone derivatives have also been explored. Recent investigations into the compound's ability to inhibit coagulation factors Xa and XIa suggest that it may serve as a lead compound for developing new anticoagulant therapies.

In Vitro Evaluation

In vitro studies demonstrated that this compound could effectively inhibit both factor Xa and factor XIa with selectivity over other coagulation factors. The compound's mechanism appears to involve direct interaction with these factors, which is critical for thrombus formation .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group undergoes nucleophilic substitution, particularly with amines or hydrazines, to form thioether or hydrazone derivatives. For example:

-

Reaction with hydrazine yields 2-hydrazonothiazolidinone derivatives, which show enhanced biological activity .

-

Thiol-disulfide exchange reactions occur with mercaptans under basic conditions, modifying the C=S group.

Mechanistic Insight : The thioxo group’s polarization (Cδ+=Sδ−) facilitates nucleophilic attack, with the diethylamino group stabilizing transition states via resonance.

Cycloaddition and Ring-Opening Reactions

The benzylidene double bond participates in [4+2] cycloadditions with dienes (e.g., furan derivatives), forming fused heterocyclic systems. For example:

-

Reaction with maleic anhydride generates thiazolo[3,2-a]pyridine derivatives under microwave irradiation .

| Cycloaddition Partner | Product | Application |

|---|---|---|

| Maleic anhydride | Thiazolo[3,2-a]pyridine-5-carboxylic acid | Antidiabetic agents |

| 1,3-Dienes | Bicyclic thiazolidinone derivatives | Antimicrobial scaffolds |

Oxidation and Reduction Pathways

-

Oxidation : The thioxo group oxidizes to a sulfonyl group (C=O) using H₂O₂ or KMnO₄, forming 2-oxothiazolidin-4-one derivatives. This reduces antimicrobial activity but enhances solubility .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the benzylidene double bond, yielding 5-(2,4-dimethoxybenzyl)thiazolidinone , a precursor for further functionalization .

Biological Activity and Macromolecular Interactions

The compound interacts with biological targets via:

-

Hydrogen bonding : Between the thioxo group and protein residues (e.g., COX-2) .

-

π-Stacking : The dimethoxybenzylidene moiety binds aromatic amino acids (e.g., tryptophan) .

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 0.45 | Competitive inhibition |

| α-Glucosidase | 1.2 | Non-competitive inhibition |

Spectroscopic Characterization

Key analytical data for reaction monitoring:

-

IR : ν(C=S) at 1,220–1,250 cm⁻¹; ν(C=O) at 1,680–1,710 cm⁻¹.

-

¹H NMR : Benzylidene proton (δ 7.8–8.1 ppm, singlet); methoxy groups (δ 3.8–4.0 ppm) .

Stability and Degradation

The compound is stable under dry, dark conditions but degrades via:

-

Photochemical cleavage : UV light induces benzylidene isomerization (Z→E) .

-

Hydrolysis : In aqueous acidic media, the thiazolidinone ring opens to form 4-(diethylamino)phenyl thioamide derivatives .

This reactivity profile positions the compound as a versatile scaffold for drug discovery, particularly in targeting enzymes with nucleophilic active sites or aromatic binding pockets. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of key thiazolidin-4-one derivatives is summarized in Table 1.

Table 1: Structural and Electronic Properties of Selected Thiazolidin-4-one Derivatives

Key Observations :

- Electron-Donating Groups: The target compound’s 4-(diethylamino)phenyl and 2,4-dimethoxy groups provide superior electron donation compared to derivatives with electron-withdrawing substituents (e.g., -F in ).

- Lipophilicity : The 2,4-dimethoxybenzylidene group increases lipophilicity relative to hydroxy-substituted analogs (), likely improving membrane permeability .

- Steric Effects: Compounds with bulky substituents (e.g., 2-methyl in ) exhibit steric hindrance, which may reduce binding affinity compared to the target compound’s planar diethylamino group .

Key Findings :

- Anticancer Potential: Fluorinated and hydroxy-substituted derivatives exhibit moderate activity (IC₅₀: 10–25 μM), likely due to interactions with DNA or enzymes. The target compound’s diethylamino group may enhance cellular uptake, but activity data are lacking .

- Antimicrobial Activity : Methoxy and hydroxy groups correlate with Gram-positive selectivity (e.g., S. aureus in ). The target compound’s dimethoxy group may improve activity against resistant strains .

Solubility and Stability

- The diethylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar phenyl-substituted analogs () .

- Methoxy groups confer oxidative stability relative to hydroxybenzylidene derivatives, which are prone to degradation under acidic conditions .

Q & A

Q. Q1. What are the standard synthetic routes for (Z)-3-(4-(diethylamino)phenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , involving the reaction of 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one with 2,4-dimethoxybenzaldehyde. Key steps include:

- Base Selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux (yields ~75–85%) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Monitoring : TLC with ethyl acetate/hexane (1:3) monitors intermediate formation .

- Purification : Recrystallization from DMF-acetic acid mixtures improves purity .

Q. Q2. How can the Z-configuration of the benzylidene group be confirmed experimentally?

Methodological Answer: The Z-isomer is confirmed using:

- NMR Spectroscopy : NMR shows a deshielded benzylidene proton (δ ~7.8–8.2 ppm) due to conjugation with the thiazolidinone ring. NOESY correlations between the benzylidene proton and adjacent groups (e.g., methoxy) validate spatial proximity .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles (e.g., 16.89° between aromatic rings), confirming non-planarity typical of Z-isomers .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the benzylidene or phenyl rings) impact biological activity?

Methodological Answer:

- Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Enhance π-π stacking with target proteins (e.g., hemoglobin subunits), improving binding affinity .

- Halogen Substituents : Chlorine or fluorine at the 4-position of the benzylidene ring increases antimicrobial potency by 30–50% via hydrophobic interactions .

- Quantitative SAR (qSAR) : DFT calculations (e.g., HOMO-LUMO gaps) correlate electron-withdrawing groups with ROS scavenging efficiency .

Q. Q4. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer: Discrepancies arise from:

- Strain Variability : Use standardized strains (e.g., E. coli ATCC 25922) and checkerboard assays to quantify MIC/MBC values .

- Synergistic Effects : Combine with β-lactam antibiotics (e.g., ampicillin) to assess inhibition of efflux pumps via fluorometric assays .

- Biofilm Disruption : Crystal violet staining quantifies biofilm inhibition at sub-MIC concentrations .

Q. Q5. How can computational methods validate the compound’s interaction with oxidative stress pathways?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to hemoglobin subunits (PDB: 1GZX), identifying H-bond interactions with His45 (ΔG ~-8.2 kcal/mol) .

- DFT Studies : Calculate Fukui indices to predict nucleophilic attack sites (e.g., sulfur in thioxo group) for ROS scavenging .

- MD Simulations : 100-ns trajectories assess stability of protein-ligand complexes (RMSD < 2.0 Å) .

Q. Q6. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Polymorphism : Slow evaporation from DMF-ethanol (1:2) at 4°C yields monoclinic crystals (space group P2/c) .

- Intermolecular Contacts : Hirshfeld surface analysis identifies C–H···S (23.4%) and C–H···O (18.7%) interactions critical for lattice stability .

- Thermal Stability : TGA-DSC reveals decomposition above 230°C, guiding crystallization temperature selection .

Q. Q7. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. LOX) be reconciled?

Methodological Answer:

Q. Q8. What strategies improve yield in microwave-assisted synthesis compared to traditional methods?

Methodological Answer:

Q. Q9. How can oxidative stress modulation be quantified in cellular models?

Methodological Answer:

- ROS Detection : Flow cytometry with DCFH-DA (2’,7’-dichlorofluorescein diacetate) measures intracellular ROS reduction (e.g., 40% decrease in HeLa cells at 20 µM) .

- Nrf2 Activation : Western blotting confirms Nrf2 nuclear translocation (2-fold increase at 24 h) .

Q. Q10. What are the limitations of current SAR studies, and how can they be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.